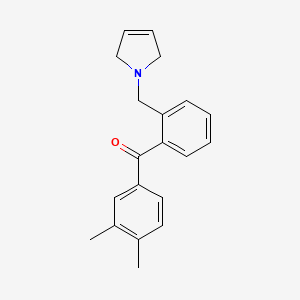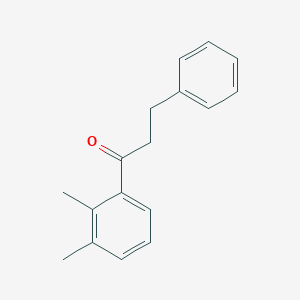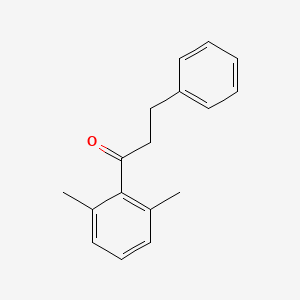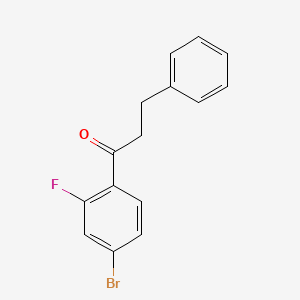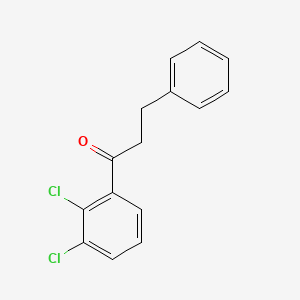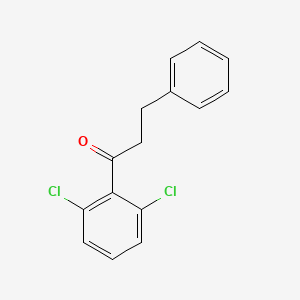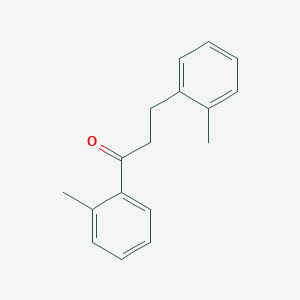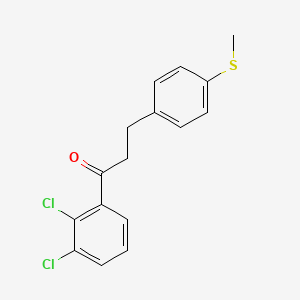
2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is a chemical compound with the molecular formula C16H14Cl2OS . It has a molecular weight of 325.3 g/mol. The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The InChI code for 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is 1S/C16H14Cl2OS/c1-20-13-6-2-11(3-7-13)4-9-16(19)14-8-5-12(17)10-15(14)18/h2-3,5-8,10H,4,9H2,1H3 . This code provides a specific representation of the molecule’s structure, including the arrangement of its atoms and the bonds between them.Scientific Research Applications
Microwave- and Ultrasound-Assisted Semisynthesis
- Researchers found a practical method for semisynthesis of natural methoxylated propiophenones by reacting phenylpropenes with catalytic palladium chloride and sodium formate, followed by oxidation with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). This study highlights the efficiency of microwave and ultrasound heating in these reactions (Joshi, Sharma, & Sinha, 2005).
Electrophilic Trisubstituted Ethylenes
- A study on electrophilic trisubstituted ethylenes, including 2,3-dichlorophenyl, explored the copolymerization with styrene. These compounds, with their high glass transition temperatures, indicated substantial chain mobility reduction due to their high dipolar character (Kim et al., 1999).
Chlorination of Propiophenone
- Chlorination of propiophenone, which is related to 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone, in aqueous alkali, led to the formation of 2-phenylglyceric acid. This study demonstrates an unexpected process in the chlorination and oxidation of propiophenone (Cossar, Lu, & January, 1991).
Synthesis of 2,3-Dihydroselenophene
- The synthesis of 2,3-dihydroselenophene derivatives from homopropargyl selenides, employing electrophiles like I2, ICl, and PhSeBr, used DDQ for dehydrogenation, demonstrating the versatility of this compound in complex organic syntheses (Schumacher et al., 2010).
Enantioselective Oxidation
- In a study focusing on the stereoselective oxidation of optically active titanium enolates derived from propiophenone, researchers used dimethyldioxirane and 3-phenyl-2-phenylsulfonyloxaziridine as oxidants. This research contributes to the understanding of enantioselective synthesis in organic chemistry (Adam & Prechtl, 1994).
Novel Calcium Antagonists
- A study on calcium antagonists synthesized analogues with potent activity to evaluate their effect on coronary blood flow, demonstrating the therapeutic potential of compounds related to 2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone (Kato et al., 1999).
Mechanism of Action
The mechanism of action for 2’,3’-Dichloro-3-(4-thiomethylphenyl)propiophenone is not specified in the sources I found. The mechanism of action typically refers to how a compound interacts with biological systems, which may not be applicable for this compound if it’s primarily used for research and not intended for human or veterinary use.
Safety and Hazards
properties
IUPAC Name |
1-(2,3-dichlorophenyl)-3-(4-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14Cl2OS/c1-20-12-8-5-11(6-9-12)7-10-15(19)13-3-2-4-14(17)16(13)18/h2-6,8-9H,7,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDAQUSRJCKQBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CCC(=O)C2=C(C(=CC=C2)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Cl2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90644396 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2',3'-Dichloro-3-(4-thiomethylphenyl)propiophenone | |
CAS RN |
898781-67-4 |
Source


|
| Record name | 1-(2,3-Dichlorophenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90644396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

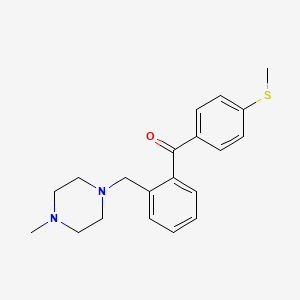
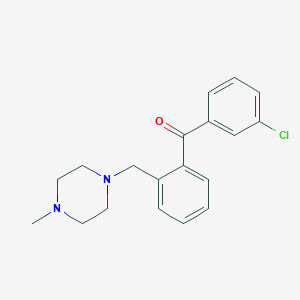
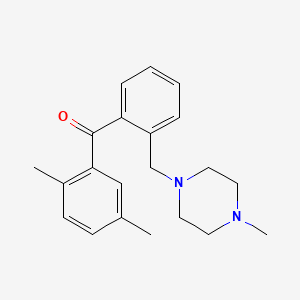
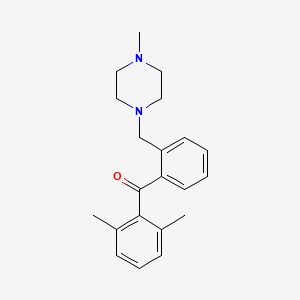
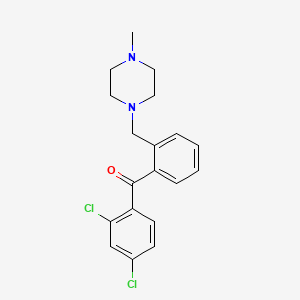
![Ethyl 8-[2-(4-methylpiperazinomethyl)phenyl]-8-oxooctanoate](/img/structure/B1360483.png)
